6-(trifluoromethyl)-1H-indole-5-carbonitrile
Description
6-(Trifluoromethyl)-1H-indole-5-carbonitrile is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a cyano (-CN) group at position 5 of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely studied for their biological and pharmacological relevance. The introduction of electron-withdrawing groups like -CF₃ and -CN enhances the compound’s metabolic stability and influences its electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)8-4-9-6(1-2-15-9)3-7(8)5-14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVDGGJBSXDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Analysis of Challenges
- Regioselectivity : Controlling the position of the trifluoromethyl and cyano groups requires careful precursor design (e.g., substituent-directed cyclization).
- Functional Group Compatibility : The electron-withdrawing nature of CF₃ and CN may necessitate mild reaction conditions to avoid decomposition.
- Yield Optimization : Multi-step sequences (e.g., halogenation/cyanation) risk cumulative yield loss; telescoped procedures are preferable.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Introduction of different substituents on the indole ring.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Trifluoromethylation: Introduction of additional trifluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents like CF₃I and CF₃SO₂Cl, as well as oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indole derivatives .
Scientific Research Applications
6-(trifluoromethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting various biological processes .
Comparison with Similar Compounds
Substituent Type and Positional Isomerism
Electronic and Steric Effects
Trifluoromethyl (-CF₃) vs. Fluoro (-F)/Chloro (-Cl):
Positional Isomerism:
Core Structure Variations
- Indole vs. Indazole:
- Indazoles (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) feature two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to indoles. This can improve target selectivity in enzyme inhibition .
Biological Activity
6-(Trifluoromethyl)-1H-indole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the indole scaffold with a trifluoromethyl group and a carbonitrile substituent. This configuration contributes to its unique pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . For instance, it has been studied as a selective androgen receptor modulator (SARM), showing promise in the treatment of various cancers, including breast cancer and prostate cancer. The compound's ability to selectively modulate androgen receptors is critical for its anticancer effects, potentially reducing side effects associated with non-selective therapies .
Table 1: Anticancer Activity of this compound
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.66 | Selective androgen receptor modulation |
| Prostate Cancer | 0.89 | Inhibition of cancer cell proliferation |
Antiangiogenic Effects
The compound has also demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial for preventing tumor growth by limiting the blood supply to tumors. In vitro studies have shown that it can inhibit VEGFR-2 with an IC50 value of approximately 0.56 µM, indicating its potential as an anti-cancer agent through angiogenesis inhibition .
Table 2: Antiangiogenic Activity of this compound
| Target Protein | IC50 Value (µM) | Biological Implication |
|---|---|---|
| VEGFR-2 | 0.56 | Inhibition of angiogenesis |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The trifluoromethyl group enhances the binding affinity to androgen receptors, leading to selective modulation.
- Enzyme Inhibition: It inhibits key enzymes involved in cancer cell proliferation and angiogenesis, such as VEGFR-2.
- Cytotoxicity: Studies have shown that it has low cytotoxicity against normal cells while being effective against various cancer cell lines.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells: A study demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells with an IC50 value of 0.66 µM, showcasing its potential as a therapeutic agent .
- Prostate Cancer Model: In another study, the compound was tested on LNCaP prostate cancer cells, yielding promising results with an IC50 value indicating effective inhibition of cell growth.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 6-(trifluoromethyl)-1H-indole-5-carbonitrile?
- Methodological Answer : Two primary approaches are documented:
- Radical Trifluoromethylation : Acylation or trifluoromethylation of indole precursors using radical initiators, as demonstrated by 19F-NMR analysis of structurally related compounds (e.g., 3-Pivaloyl-2-(trifluoromethyl)-1H-indole-5-carbonitrile) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., synthesis of pyrimidine derivatives in patent examples) .
- Characterization : LCMS ([M+H]+ peaks) and HPLC (retention times under SMD-TFA05 conditions) are critical for confirming purity and structural integrity .
Q. What analytical techniques confirm the structure and purity of this compound?
- Key Techniques :
- Additional Methods : FT-IR for cyano (C≡N) and indole NH stretches, and X-ray crystallography if single crystals are obtainable (not directly cited in evidence but inferred from SHELX refinements in crystallography workflows ).
Advanced Research Questions
Q. How can contradictory 19F-NMR or LCMS data be resolved for trifluoromethyl-substituted indoles?
- Root Causes :
- Solvent/Temperature Effects : CDCl3 vs. DMSO-d6 can shift 19F-NMR peaks .
- Isomeric Impurities : Regiochemical byproducts (e.g., 4- vs. 6-substituted isomers) may alter retention times or mass fragments .
- Resolution Strategies :
- Use decoupling experiments in NMR to isolate CF3 signals.
- Compare LCMS fragmentation patterns with synthetic intermediates (e.g., tert-butyl precursors in multi-step syntheses ).
Q. How can reaction yields be optimized for introducing the trifluoromethyl group into the indole scaffold?
- Critical Parameters :
- Catalyst Selection : Palladium catalysts for cross-coupling (e.g., Pd(PPh3)4 in Suzuki reactions ).
- Azeotropic Drying : Removal of water via toluene azeotrope improves trifluoromethylation efficiency .
- Temperature Control : Radical reactions often require strict thermal control (e.g., 80°C for 1.5 hours in DMF ).
- Yield Benchmarks : Patent examples report 31–100% yields depending on step complexity .
Q. What strategies mitigate competing side reactions during cyano group introduction at the indole 5-position?
- Preventive Measures :
- Protecting Groups : Use of tert-butyl carbamates or sulfonyl groups to shield reactive NH sites .
- Stepwise Functionalization : Prioritize trifluoromethylation before cyano group installation to avoid electronic deactivation .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
